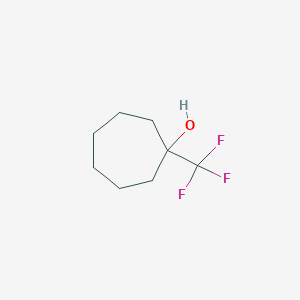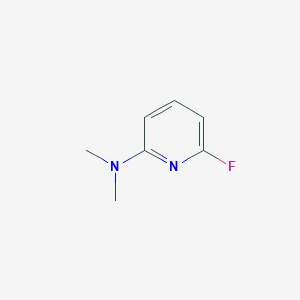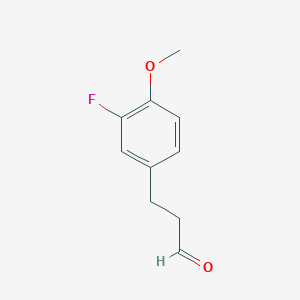
3-(3-Fluoro-4-methoxyphenyl)propanal
Übersicht
Beschreibung
“3-(3-Fluoro-4-methoxyphenyl)propanal” is a chemical compound with the CAS Number: 1036396-31-2 . It has a molecular weight of 182.19 and its IUPAC name is 3-(3-fluoro-4-methoxyphenyl)propanal . The compound is typically stored at temperatures below -10°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “3-(3-Fluoro-4-methoxyphenyl)propanal” is 1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Fluoro-4-methoxyphenyl)propanal” is a liquid . It has a molecular weight of 182.19 and a molecular formula of C10H11FO2 . The compound is stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity : A study by Nagamani et al. (2018) focused on synthesizing novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, closely related to 3-(3-Fluoro-4-methoxyphenyl)propanal. They found that these compounds exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Applications in Dye-Sensitized Solar Cells : Anizaim et al. (2020) designed and synthesized organometallic compounds, including (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, for application in dye-sensitized solar cells (DSSCs). Their study highlights the role of such compounds in improving the efficiency of solar cells (Anizaim et al., 2020).
Nonlinear Optical Properties for Optical Limiting : Shetty et al. (2017) synthesized new chalcones, including (2E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, and investigated their nonlinear optical properties. These compounds showed significant potential for applications in optical limiting, a crucial aspect of laser safety and photonics (Shetty et al., 2017).
Synthesis of Fluorinated Heterocyclic Compounds : Shi et al. (1996) used a compound structurally similar to 3-(3-Fluoro-4-methoxyphenyl)propanal for the synthesis of various fluorine-bearing heterocyclic compounds. These compounds have implications in pharmaceuticals and material science (Shi, Wang, & Schlosser, 1996).
Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) explored the use of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound related to 3-(3-Fluoro-4-methoxyphenyl)propanal, for developing fluorescent probes. These probes are sensitive to pH changes and can selectively sense magnesium and zinc cations (Tanaka et al., 2001).
Antimicrobial Schiff Bases Synthesis : Puthran et al. (2019) synthesized Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating significant antimicrobial activity. Such compounds could be crucial in addressing antibiotic resistance (Puthran et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXHIAQLCCJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



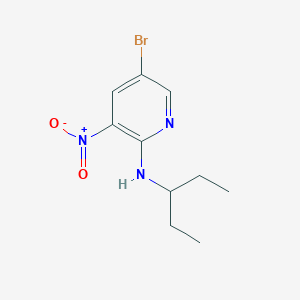
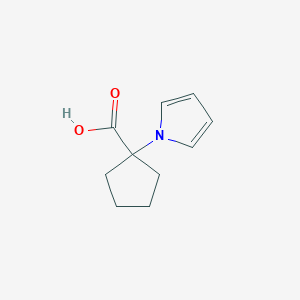
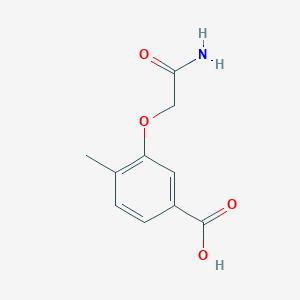
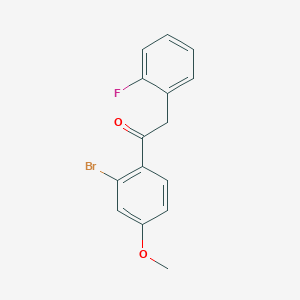
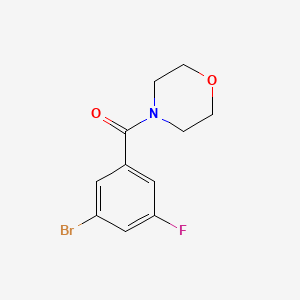

![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)
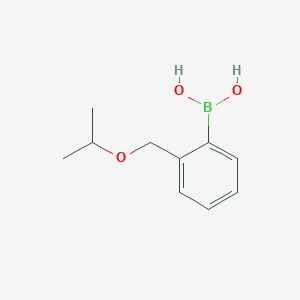

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)

